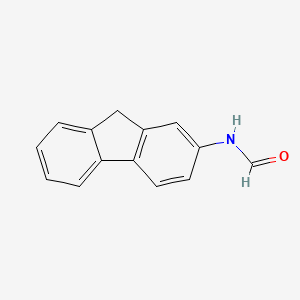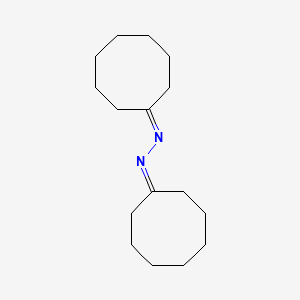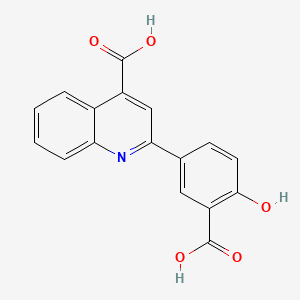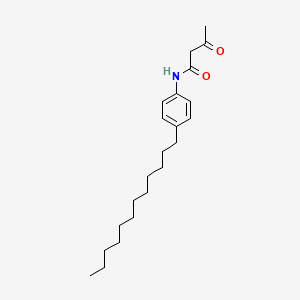
2-Formylaminofluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formylaminofluorene is an aromatic amide compound with the molecular formula C14H11NO. It is known for its carcinogenic properties and is often used in scientific research to study the mechanisms of carcinogenesis. The compound is structurally related to other aromatic amides and is used as a model compound in various biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Formylaminofluorene can be synthesized through several methods. One common method involves the formylation of 2-aminofluorene using formic acid or formic anhydride. The reaction typically occurs under acidic conditions and requires a catalyst such as sulfuric acid. The general reaction scheme is as follows:
[ \text{2-Aminofluorene} + \text{Formic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Formylaminofluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield 2-aminofluorene.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of 2-aminofluorene.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-Formylaminofluorene is widely used in scientific research due to its carcinogenic properties. Some of its applications include:
Chemistry: Used as a model compound to study the reactivity of aromatic amides.
Biology: Employed in studies of DNA adduct formation and repair mechanisms.
Medicine: Investigated for its role in carcinogenesis and potential therapeutic targets.
Industry: Used in the synthesis of other complex organic compounds and as a reference material in analytical chemistry
Mechanism of Action
The carcinogenic effects of 2-Formylaminofluorene are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that can covalently bind to DNA, leading to mutations and cancer. The primary molecular targets include guanine bases in DNA, and the pathways involved are related to the metabolic activation by cytochrome P450 enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Aminofluorene: A precursor to 2-Formylaminofluorene, also used in carcinogenesis studies.
2-Acetylaminofluorene: Another aromatic amide with similar carcinogenic properties.
Uniqueness
This compound is unique due to its specific formyl group, which influences its reactivity and interaction with biological molecules. Compared to 2-Aminofluorene and 2-Acetylaminofluorene, this compound has distinct metabolic pathways and forms different DNA adducts, making it a valuable compound for studying specific aspects of carcinogenesis .
Properties
CAS No. |
6957-71-7 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)formamide |
InChI |
InChI=1S/C14H11NO/c16-9-15-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8-9H,7H2,(H,15,16) |
InChI Key |
DOSNGAGLKBWUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969516.png)


![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11969538.png)

![DI(Tert-butyl) 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969551.png)
![2-{[5-{[5-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B11969556.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969559.png)
![4-((E)-{[3-Sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol](/img/structure/B11969561.png)


![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11969581.png)
![Ethyl N-[(benzyloxy)carbonyl]leucylglycinate](/img/structure/B11969586.png)
